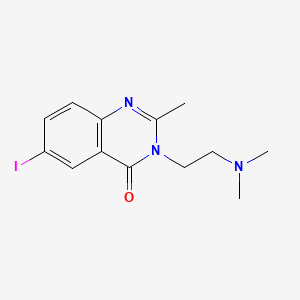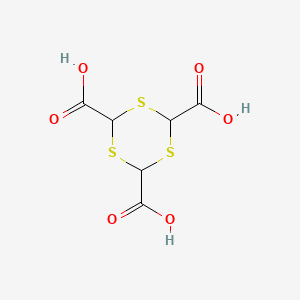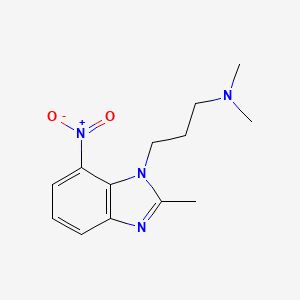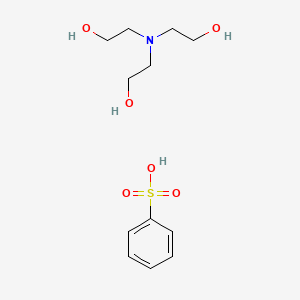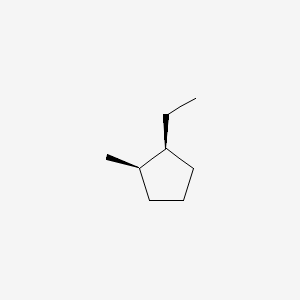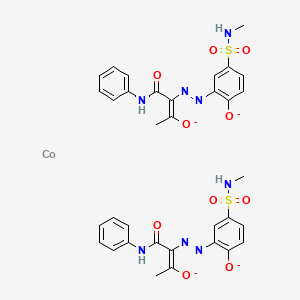
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.3126 g/mol. It is also known by its IUPAC name, (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a propionate ester group.
Métodos De Preparación
The synthesis of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be achieved through various methods. One common approach involves the etherification reaction between cyclohexanone and tert-butyl alcohol . This reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
Aplicaciones Científicas De Investigación
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the fragrance industry as a component in perfumes and other scented products due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis, releasing the active alcohol and carboxylic acid, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be compared with other similar compounds, such as:
- cis-β-terpinyl acetate
- trans-β-terpinyl acetate
- cis-terpenyl acetate
- p-Menth-8-en-1-ol, acetate
- β-Terpinyl acetate
- 4-Isopropenyl-1-methylcyclohexyl acetate
- β-Terpineol, acetate
These compounds share structural similarities, such as the presence of a cyclohexyl ring and ester groups, but differ in their specific substituents and stereochemistry. The unique combination of substituents in this compound contributes to its distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Número CAS |
72596-19-1 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
Clave InChI |
VKAQISLIVOJGJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


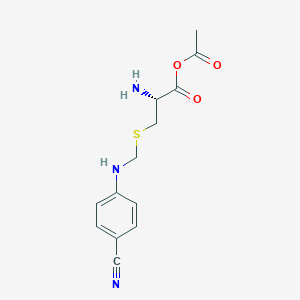

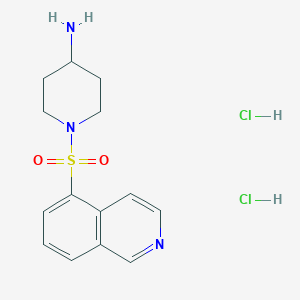

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)

![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
